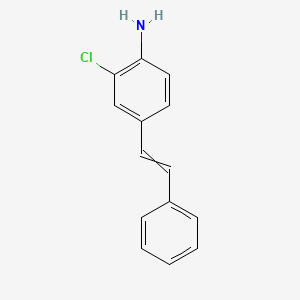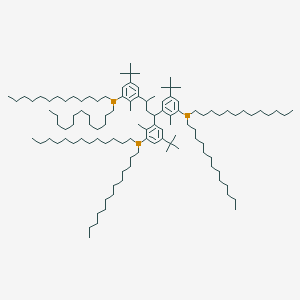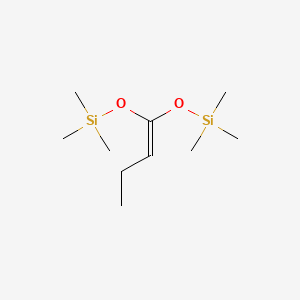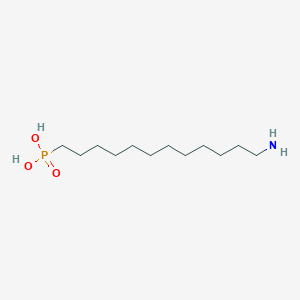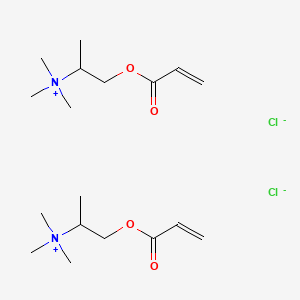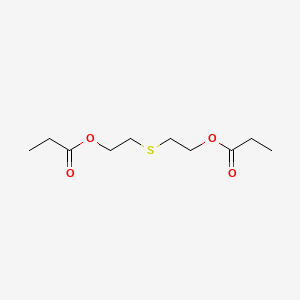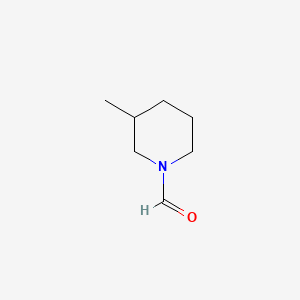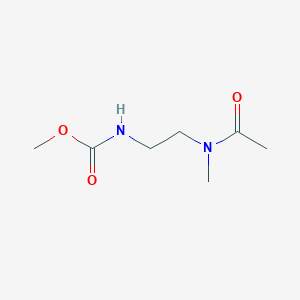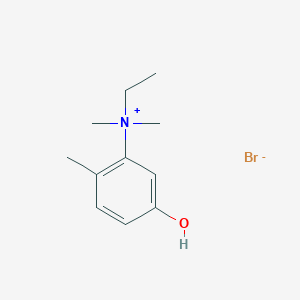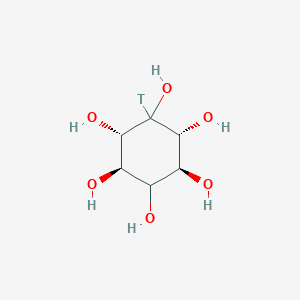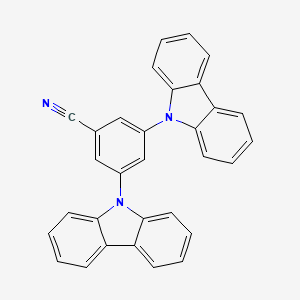
3,5-Di(9H-carbazol-9-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Di(9H-carbazol-9-yl)benzonitrile is an organic compound that belongs to the class of carbazole derivatives. It is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications. The compound consists of a benzonitrile core substituted with two carbazolyl groups at the 3 and 5 positions, which contribute to its stability and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di(9H-carbazol-9-yl)benzonitrile typically involves the reaction of carbazole with a suitable benzonitrile derivative. One common method is the Suzuki coupling reaction, where carbazole is reacted with a halogenated benzonitrile in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product .
化学反応の分析
Types of Reactions
3,5-Di(9H-carbazol-9-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The carbazole groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbazole oxides, while reduction can produce amines .
科学的研究の応用
3,5-Di(9H-carbazol-9-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique electronic properties.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices
作用機序
The mechanism of action of 3,5-Di(9H-carbazol-9-yl)benzonitrile involves its interaction with various molecular targets. The carbazole groups are electron-donating, while the nitrile group is electron-withdrawing. This combination allows the compound to participate in charge transfer processes, making it effective in electronic applications. The extended conjugation of the molecule also contributes to its stability and functionality .
類似化合物との比較
Similar Compounds
1,3,5-Tri(9-carbazolyl)benzene: Similar structure but with three carbazole groups.
4,4’-Di(9-carbazolyl)biphenyl: Contains two carbazole groups attached to a biphenyl core.
2,3,4,5,6-Pentakis(3,6-di-tert-butyl-9H-carbazol-9-yl)benzonitrile: A more complex derivative with additional tert-butyl groups
Uniqueness
3,5-Di(9H-carbazol-9-yl)benzonitrile is unique due to its specific substitution pattern, which provides a balance of electronic properties and stability. This makes it particularly suitable for applications in OLEDs and other electronic devices .
特性
分子式 |
C31H19N3 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
3,5-di(carbazol-9-yl)benzonitrile |
InChI |
InChI=1S/C31H19N3/c32-20-21-17-22(33-28-13-5-1-9-24(28)25-10-2-6-14-29(25)33)19-23(18-21)34-30-15-7-3-11-26(30)27-12-4-8-16-31(27)34/h1-19H |
InChIキー |
QHDXMMCGGVJXIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C#N)N5C6=CC=CC=C6C7=CC=CC=C75 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



